2-(Piperidin-1-yl)-3H-azepine-5-carboxamide
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Overview
Description
2-(Piperidin-1-yl)-3H-azepine-5-carboxamide is a heterocyclic compound that features both piperidine and azepine rings Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3H-azepine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of a piperidine derivative with an azepine precursor under specific conditions that promote ring closure. For example, the use of rhodium (I) complex and pinacol borane can achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and solvents that facilitate the cyclization and functionalization of the compound. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-3H-azepine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Piperidin-1-yl)-3H-azepine-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-3H-azepine-5-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-containing compound with potential anticancer and anti-inflammatory effects.
Uniqueness
2-(Piperidin-1-yl)-3H-azepine-5-carboxamide is unique due to its combination of piperidine and azepine rings, which provides a distinct structural framework.
Properties
CAS No. |
88609-09-0 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-3H-azepine-5-carboxamide |
InChI |
InChI=1S/C12H17N3O/c13-12(16)10-4-5-11(14-7-6-10)15-8-2-1-3-9-15/h4,6-7H,1-3,5,8-9H2,(H2,13,16) |
InChI Key |
KJZNKNLLTVZCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=CC2)C(=O)N |
Origin of Product |
United States |
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